molecular formula C17H24N4 B14454567 N~1~,N~1'~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) CAS No. 75956-76-2

N~1~,N~1'~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine)

Cat. No.: B14454567
CAS No.: 75956-76-2
M. Wt: 284.4 g/mol
InChI Key: BSYCAAPMENQDGM-UHFFFAOYSA-N
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Description

N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is an organic compound with a complex structure that includes a propane-1,3-diyl linker and two N1-methylbenzene-1,4-diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) typically involves the reaction of propane-1,3-diyl bisamine with N1-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A similar compound with a different linker and functional groups.

    N,N’-Dimethyl-1,3-propanediamine: Another related compound with different substituents on the nitrogen atoms.

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A compound with a similar structure but different functional groups.

Uniqueness

N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is unique due to its specific structure, which includes a propane-1,3-diyl linker and N1-methylbenzene-1,4-diamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

75956-76-2

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

4-N-[3-(4-amino-N-methylanilino)propyl]-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C17H24N4/c1-20(16-8-4-14(18)5-9-16)12-3-13-21(2)17-10-6-15(19)7-11-17/h4-11H,3,12-13,18-19H2,1-2H3

InChI Key

BSYCAAPMENQDGM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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